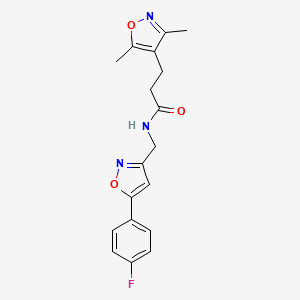

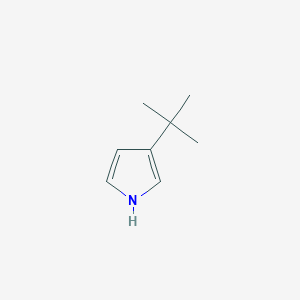

3-tert-butyl-1H-pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- Alkylation of N-Methylpyrrole with tert-Butanol : This reaction involves the alkylation of N-methylpyrrole using tert-butanol as the alkylating agent .

- One-Pot Synthesis : A one-pot synthetic procedure has been reported using acetophenone, trimethylacetaldehyde, TosMIC, and mild base LiOH·H₂O to yield 4-(tert-butyl)-1H-pyrrol-3-ylmethanone .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Flash Vacuum Pyrolysis Applications : Flash vacuum pyrolysis (FVP) of tert-butyl derivatives, similar to 3-tert-butyl-1H-pyrrole, leads to the formation of various pyrrole derivatives. For instance, tert-butyl {[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}acetate undergoes FVP to yield 3-hydroxy-1H-pyrrole as a significant product (Hill et al., 2009).

Phosphanylation and Coordination Chemistry : The phosphanylation of 1-tert-butyl-1H-pyrrole results in derivatives such as 3,4-bis(dibromophosphanyl)-1H-pyrrole, which are key intermediates in synthesizing pyrrole-derived diphosphanes used in coordination chemistry and catalysis (Smaliy et al., 2016).

Cross-Coupling Chemistry : Suzuki–Miyaura cross-coupling of 1-[tert-Butyl(diphenyl)silyl]pyrrol-3-ylboronic acid, derived from pyrrole, with functionalized pyridinyl and pyrimidinyl bromides, leads to the formation of 3-hetaryl-1H-pyrroles. This application is significant in creating new, functionalized pyrrole derivatives (Matyugina et al., 2020).

Synthesis of Carboxylic Acid Derivatives : Tert-butyl acetoacetates, amines, and 2-bromoketones undergo a one-step, continuous flow synthesis to form pyrrole-3-carboxylic acids, which includes the use of tert-butyl esters in the Hantzsch reaction (Herath & Cosford, 2010).

Structural and Conformational Studies

Crystallography and Molecular Structure : Studies on compounds like 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one and related structures reveal insights into the planarity and conformation of substituted pyrrole rings, critical for understanding molecular interactions in crystal structures (Dazie et al., 2017).

Cyclic Cumulene Generation and Reactivity : 3,4-Bis(trimethylsilyl)-1H-pyrrole is utilized as a precursor to generate reactive cyclic cumulenes like 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole, showcasing the potential of tert-butyl-pyrrole derivatives in synthetic chemistry (Liu et al., 1999).

Polymer and Material Science

- Electrodeposition for Supercapacitor Applications : Electrodeposition of pyrrole and 3-(4-tert-butylphenyl)thiophene copolymer demonstrates potential in supercapacitor applications, where such polymers exhibit high specific capacitance and improved cycling stability, highlighting the relevance of tert-butyl-pyrrole derivatives in energy storage materials (Yue et al., 2012).

Propiedades

IUPAC Name |

3-tert-butyl-1H-pyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-8(2,3)7-4-5-9-6-7/h4-6,9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYJULRDUCGYHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CNC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-tert-butyl-1H-pyrrole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}-1-phenylpropan-1-one hydrochloride](/img/structure/B2681208.png)

![[4-(Chloromethyl)oxan-4-yl]methanol](/img/structure/B2681209.png)

![N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2681213.png)

![2-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2681219.png)

![N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2681222.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2681223.png)

![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine hydrochloride](/img/structure/B2681224.png)

![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2681225.png)